Superior Inhibitory Potency of 2-Propoxyethane-1-sulfonyl chloride Against Soluble Epoxide Hydrolase (sEH) Compared to Human and Mouse Orthologs
2-Propoxyethane-1-sulfonyl chloride demonstrates sub-micromolar inhibitory activity against soluble epoxide hydrolase (sEH), a validated target for inflammation and cardiovascular diseases. In vitro assays reveal a 2-fold greater potency against the mouse ortholog (IC50 = 0.12 µM) compared to the human enzyme (IC50 = 0.24 µM) [1][2]. This species-dependent differential inhibition is a critical consideration for preclinical model selection and translational pharmacology. The potency of the target compound against human sEH (0.24 µM) provides a benchmark for evaluating alternative sulfonyl chloride-based inhibitors, where structural modifications to the alkyl ether chain can significantly alter enzyme binding affinity.
| Evidence Dimension | Inhibitory concentration (IC50) against soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50 = 0.24 µM (human sEH); IC50 = 0.12 µM (mouse sEH) |
| Comparator Or Baseline | Human sEH vs. Mouse sEH (intra-compound species comparison) |
| Quantified Difference | 2-fold higher potency for mouse sEH compared to human sEH |
| Conditions | In vitro enzyme inhibition assay; Compound: 2-Propoxyethane-1-sulfonyl chloride |
Why This Matters
This quantitative potency data against a clinically relevant enzyme provides a direct, measurable parameter for prioritizing this compound in sEH inhibitor discovery programs and validates its utility as a biochemical probe.
- [1] BindingDB. Assay ChEMBL_305686: Inhibitory concentration against human soluble epoxide hydrolase (sEH) at 0.24 uM. View Source
- [2] BindingDB. Assay ChEMBL_305688: Inhibitory concentration against mouse soluble epoxide hydrolase (sEH) at 0.12 uM. View Source
